molecular formula C19H14BrNO5 B11522600 {(3E)-3-[(4-bromophenyl)(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}acetic acid

{(3E)-3-[(4-bromophenyl)(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}acetic acid

Cat. No.: B11522600
M. Wt: 416.2 g/mol
InChI Key: FZRWLLOKXIWSTE-BMRADRMJSA-N
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Description

2-[3-(4-bromobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]acetic acid is a complex organic compound with a unique structure that includes a bromobenzoyl group, a hydroxy group, and a pyrrol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-bromobenzoyl chloride with a suitable pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then subjected to further reactions to introduce the hydroxy and acetic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-bromobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromobenzoyl group can be reduced to a benzyl group.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(4-bromobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and analgesic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-bromobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]acetic acid is thought to involve the inhibition of specific enzymes or receptors. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. By blocking these enzymes, the compound can reduce the production of pro-inflammatory mediators such as prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    Bromfenac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar bromobenzoyl group.

    Ketoprofen: Another NSAID with a similar mechanism of action.

    Ibuprofen: A widely used NSAID with structural similarities.

Uniqueness

2-[3-(4-bromobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C19H14BrNO5

Molecular Weight

416.2 g/mol

IUPAC Name

2-[(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C19H14BrNO5/c20-13-8-6-12(7-9-13)17(24)15-16(11-4-2-1-3-5-11)21(10-14(22)23)19(26)18(15)25/h1-9,16,24H,10H2,(H,22,23)/b17-15+

InChI Key

FZRWLLOKXIWSTE-BMRADRMJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CC(=O)O

Origin of Product

United States

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